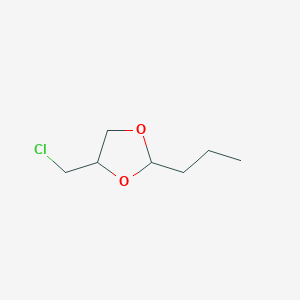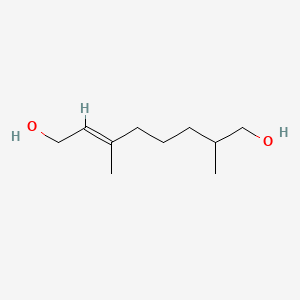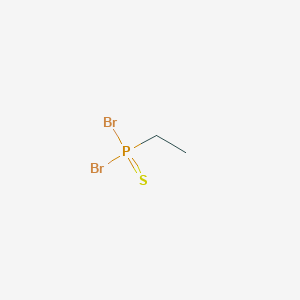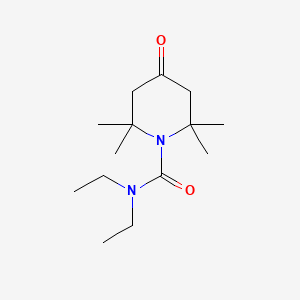
4-(Chloromethyl)-2-propyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-2-propyl-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a chloromethyl group and a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-propyl-1,3-dioxolane typically involves the reaction of 2-propyl-1,3-dioxolane with chloromethylating agents. One common method includes the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective chloromethylation of the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-2-propyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as sodium phenoxide, leading to the formation of phenoxy derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution: Sodium phenoxide in ethanol is a common reagent for substitution reactions involving the chloromethyl group.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions may vary depending on the desired transformation.
Major Products
The major products formed from substitution reactions include phenoxy derivatives, which can be further functionalized for various applications.
Applications De Recherche Scientifique
4-(Chloromethyl)-2-propyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: It is utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-2-propyl-1,3-dioxolane involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to participate in various substitution reactions, leading to the formation of new chemical bonds and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bromomethyl)-2-propyl-1,3-dioxolane: Similar in structure but with a bromomethyl group instead of a chloromethyl group.
4-(Chloromethyl)-1,3-dioxolane: Lacks the propyl group, making it less sterically hindered.
Uniqueness
4-(Chloromethyl)-2-propyl-1,3-dioxolane is unique due to the combination of the chloromethyl and propyl groups on the dioxolane ring, which imparts specific reactivity and steric properties that can be advantageous in certain chemical syntheses and applications.
Propriétés
Numéro CAS |
4469-51-6 |
|---|---|
Formule moléculaire |
C7H13ClO2 |
Poids moléculaire |
164.63 g/mol |
Nom IUPAC |
4-(chloromethyl)-2-propyl-1,3-dioxolane |
InChI |
InChI=1S/C7H13ClO2/c1-2-3-7-9-5-6(4-8)10-7/h6-7H,2-5H2,1H3 |
Clé InChI |
PDFCICVJFMZXPK-UHFFFAOYSA-N |
SMILES canonique |
CCCC1OCC(O1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide](/img/structure/B14148518.png)

![tert-butyl N-[5-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate](/img/structure/B14148532.png)
![N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{2-[(2,4-dichlorobenzyl)sulfanyl]acetamide}](/img/structure/B14148541.png)

![10-Methyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene](/img/structure/B14148551.png)

![[2-(Acetyloxy)phenyl]boronic acid](/img/structure/B14148557.png)
![(E)-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-one](/img/structure/B14148559.png)
![4-bromo-3-chloro-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14148569.png)

![2,2,3-Triphenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14148591.png)

![2-Hydroxy-2-methyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14148600.png)
